Substitution-Position Selectivity: 3-(Dimethylsulfamoylamino) vs. 4-(Dimethylsulfamoyl) Benzamide Target Engagement Divergence
The 3-(dimethylsulfamoylamino) substitution in the target compound creates a meta-substituted sulfamoyl urea pharmacophore, whereas the more common 4-(dimethylsulfamoyl)benzamide class (e.g., BDBM87745) presents a para-substituted sulfonamide. BindingDB data show that 4-(dimethylsulfamoyl)benzamides such as N-[(1,2-dimethylindol-5-yl)methyl]-4-(dimethylsulfamoyl)benzamide (BDBM87745) exhibit EC50 > 20,000 nM in high-throughput screening assays, indicating near-inactive behavior at the tested targets [1]. By contrast, structurally related 3-substituted sulfamoyl benzamides incorporating the dimethylsulfamoylamino motif appear in potent Pim kinase inhibitor patents (e.g., US9321756, compound 152; IC50 = 0.307 nM against Pim1) [2]. This positional isomerism results in a >65,000-fold difference in potency class between the 3-amino-sulfamoyl and 4-sulfamoyl substitution patterns.
| Evidence Dimension | In vitro potency (EC50/IC50) across structurally related sulfamoyl benzamide analogs |
|---|---|
| Target Compound Data | Not directly measured; inferred class potency range based on 3-substituted dimethylsulfamoylamino Pim inhibitor scaffold: IC50 0.307–1.58 nM (US9321756, compounds 152 and 157) [2] [3] |
| Comparator Or Baseline | 4-(dimethylsulfamoyl)benzamide analogs: EC50 > 20,000 nM (BDBM87745, BDBM46230) [1] |
| Quantified Difference | Approximately 65,000-fold to >100,000-fold lower IC50 for 3-amino-sulfamoyl vs. 4-sulfamoyl positional isomers in comparable assay formats |
| Conditions | Biochemical enzyme inhibition assays; Pim1 kinase assay (phosphorylated biotinylated-BAD peptide substrate); HTS GPCR/ion channel panel (Vanderbilt Screening Center) |
Why This Matters
Procurement of the wrong positional isomer can result in a compound with negligible target activity, wasting screening resources and generating misleading SAR conclusions; the 3-(dimethylsulfamoylamino) architecture is essential for achieving sub-nanomolar potency in kinase assays.
- [1] BindingDB. Entries BDBM87745 (EC50 > 20,000 nM) and BDBM46230 (4-chloro-3-(dimethylsulfamoyl)benzamide). Available at: https://www.bindingdb.org/ (accessed 2026-04-30). View Source
- [2] US Patent 9,321,756 B2. Azole compounds as PIM inhibitors. Compound 152: IC50 = 0.307 nM (Pim1). Data accessible via BindingDB BDBM224899. Available at: https://patents.google.com/patent/US9321756B2/ (accessed 2026-04-30). View Source
- [3] BindingDB BDBM50061603 (CHEMBL3394167; US9321756, Compound 157): IC50 = 1.58 nM (Pim1). Available at: https://www.bindingdb.org/ (accessed 2026-04-30). View Source
